molecular formula C22H26N6O2 B2930468 8-(3-(3,4-dihydroisoquinolin-2(1H)-yl)propyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 923179-46-8

8-(3-(3,4-dihydroisoquinolin-2(1H)-yl)propyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2930468
CAS No.: 923179-46-8
M. Wt: 406.49
InChI Key: SZRIIFQEVCMRON-UHFFFAOYSA-N
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Description

This compound belongs to the imidazo[2,1-f]purine-2,4-dione class, characterized by a tricyclic core with substitutions at the 1-, 3-, 7-, and 8-positions. The 8-position features a 3-(3,4-dihydroisoquinolin-2(1H)-yl)propyl chain, while methyl groups occupy the 1-, 3-, and 7-positions. This structural configuration is critical for its interaction with serotonin (5-HT₁A, 5-HT₆, 5-HT₇) and dopamine D₂ receptors, as well as phosphodiesterases (PDE4B1 and PDE10A) . The dihydroisoquinoline moiety enhances receptor binding affinity and selectivity, making it a candidate for neurological and psychiatric therapeutics .

Properties

IUPAC Name

6-[3-(3,4-dihydro-1H-isoquinolin-2-yl)propyl]-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N6O2/c1-15-13-28-18-19(24(2)22(30)25(3)20(18)29)23-21(28)27(15)11-6-10-26-12-9-16-7-4-5-8-17(16)14-26/h4-5,7-8,13H,6,9-12,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZRIIFQEVCMRON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1CCCN4CCC5=CC=CC=C5C4)N(C(=O)N(C3=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, typically beginning with the preparation of the imidazole and purine core, followed by the incorporation of the isoquinoline moiety. The key reactions often include:

  • Cyclization: : Forming the purine structure through intramolecular reactions.

  • Addition of the Isoquinoline: : Reacting the intermediate compound with isoquinoline under controlled conditions (e.g., temperature, catalysts).

Industrial Production Methods

Industrial production would scale up these reactions using optimized conditions to ensure high yield and purity. Methods such as continuous flow synthesis and high-throughput screening can be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound may undergo oxidation reactions, leading to the formation of various oxidized products.

  • Reduction: : Reduction reactions could yield different derivatives by adding hydrogen atoms.

  • Substitution: : The compound can undergo substitution reactions, particularly nucleophilic and electrophilic substitutions, to modify its functional groups.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate (KMnO4), Hydrogen peroxide (H2O2).

  • Reducing Agents: : Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4).

  • Substituents: : Alkyl halides, Grignard reagents.

Major Products Formed

Depending on the reaction conditions and reagents, major products can include:

  • Oxidized purine derivatives.

  • Reduced isoquinoline-containing compounds.

  • Substituted derivatives with various functional groups.

Scientific Research Applications

This compound’s unique structure lends itself to a variety of research applications:

  • Chemistry: : Used as a building block for synthesizing more complex molecules.

  • Medicine: : Investigated for its potential therapeutic effects, such as anticancer or antiviral properties.

  • Industry: : Employed in the development of new materials or catalysts.

Mechanism of Action

The exact mechanism of action depends on the application:

  • Molecular Targets: : Enzymes, receptors, and other biomolecules.

  • Pathways Involved: : Cellular signaling pathways, metabolic processes.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues and their biological activities:

Compound Name Substituents (8-position) Molecular Weight Biological Activity Selectivity/Key Findings Reference
Target Compound : 8-(3-(3,4-Dihydroisoquinolin-2(1H)-yl)propyl)-1,3,7-trimethyl-imidazo[2,1-f]purine-2,4-dione 3-(3,4-Dihydroisoquinolin-2(1H)-yl)propyl ~457.5* 5-HT₁A/5-HT₆/5-HT₇ receptor binding; PDE4B1/PDE10A inhibition High affinity for 5-HT₆ (Ki < 10 nM)
Compound 5 () 4-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl ~471.5 5-HT/D₂ receptor binding; PDE inhibition Improved PDE10A inhibition vs. PDE4B1
Compound 73 (): 1-Benzyl-7-methyl-3-propyl-imidazo[2,1-f]purine-2,4-dione Benzyl ~378.4 A₃ adenosine receptor (A3AR) agonist Ki(hA3) = 0.8 nM; >6,250-fold selectivity vs. A2A
8-(2-((3-Chlorophenyl)amino)ethyl)-1,3,6,7-tetramethyl-imidazo[2,1-f]purine-2,4-dione () 2-((3-Chlorophenyl)amino)ethyl 386.8 Not explicitly stated; likely targets adenosine or serotonin receptors Structural similarity suggests 5-HT₁A affinity
8-(3-Methoxyphenyl)-1,6,7-trimethyl-3-propyl-imidazo[2,1-f]purine-2,4-dione () 3-Methoxyphenyl 381.4 Undisclosed; aryl groups often enhance receptor binding Methoxy group may modulate lipophilicity
8-(3-(1H-Imidazol-1-yl)propyl)-1,3-dimethyl-tetrahydropyrazino[2,1-f]purine-2,4-dione () 3-(1H-Imidazol-1-yl)propyl ~370.4 Water-soluble adenosine receptor antagonist Improved solubility for CNS delivery

*Estimated based on molecular formula.

Key Structural-Activity Relationships (SAR)

Substituent Chain Length :

  • The target compound’s propyl chain at the 8-position balances receptor affinity and metabolic stability. A butyl chain (as in ’s Compound 5) slightly increases PDE10A inhibition but may reduce blood-brain barrier permeability .
  • Shorter chains (e.g., ethyl in ) reduce steric hindrance, favoring 5-HT₁A binding .

Aromatic Moieties: Dihydroisoquinoline (target compound) enhances 5-HT₆/D₂ receptor affinity due to π-π stacking and hydrogen bonding . Benzyl groups () confer high A3AR selectivity, while methoxyphenyl () increases lipophilicity and membrane permeability .

Methylation Patterns :

  • Trimethylation (1-, 3-, 7-positions) in the target compound reduces off-target interactions compared to dimethylated analogues (e.g., ’s compounds) .

Enzyme Inhibition: The dihydroisoquinoline-propyl chain in the target compound shows dual PDE4B1/PDE10A inhibition, whereas imidazole-containing analogues () prioritize adenosine receptor antagonism .

Selectivity and Therapeutic Potential

  • Serotonin/Dopamine Receptors : The target compound’s 5-HT₆ affinity (Ki < 10 nM) surpasses that of pyrrolo[2,1-f]purine derivatives (), making it suitable for depression and cognitive disorders .
  • Adenosine Receptors: Imidazo[2,1-f]purines with small alkyl chains (e.g., ’s Compound 73) exhibit nanomolar A3AR affinity, useful in inflammatory diseases .
  • PDE Inhibition: Propyl/dihydroisoquinoline hybrids (target compound) show balanced PDE4B1/PDE10A inhibition, contrasting with methoxy-substituted analogues () that lack PDE data .

Biological Activity

The compound 8-(3-(3,4-dihydroisoquinolin-2(1H)-yl)propyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, also known by its CAS number 923229-01-0, is a complex organic molecule with potential pharmacological applications. This article delves into its biological activity, synthesizing findings from various studies and patent literature to provide a comprehensive overview.

Basic Information

PropertyValue
Molecular Formula C23H28N6O2
Molecular Weight 420.5 g/mol
CAS Number 923229-01-0

Structural Characteristics

The compound features a unique structure that includes a dihydroisoquinoline moiety and an imidazo[2,1-f]purine backbone. These structural components are significant for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with purine metabolism pathways. It has been shown to influence the synthesis and degradation of purines, which are crucial for various cellular functions, including DNA and RNA synthesis.

Inhibition of Purine Synthesis

Research indicates that compounds similar to this one can inhibit the de novo synthesis of purines. For instance, adenine derivatives have been documented to suppress glycine incorporation into uric acid, suggesting a feedback inhibition mechanism affecting purine biosynthesis pathways .

Antioxidant Activity

Studies have suggested that the compound exhibits antioxidant properties, which can be beneficial in mitigating oxidative stress-related diseases. The presence of the isoquinoline structure is often linked to enhanced antioxidant activity due to its ability to scavenge free radicals.

Neuroprotective Effects

Preliminary studies indicate potential neuroprotective effects of related compounds in models of neurodegenerative diseases. The modulation of dopaminergic pathways by isoquinoline derivatives suggests that this compound may have implications in treating conditions like Parkinson's disease .

Study on Uric Acid Metabolism

A notable study investigated the effects of purine derivatives on uric acid metabolism. It was found that certain derivatives can alter uric acid levels in urine without affecting overall purine excretion rates. This implies that the compound may play a role in managing conditions like gout through its influence on uric acid synthesis and breakdown .

Neuropharmacological Evaluation

In another study focusing on neuropharmacology, compounds structurally related to this imidazo[2,1-f]purine derivative were evaluated for their effects on cognitive functions in animal models. Results indicated improvements in memory retention and learning capabilities, suggesting a possible therapeutic role in cognitive disorders .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 8-(3-(3,4-dihydroisoquinolin-2(1H)-yl)propyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione?

  • Methodology : The compound can be synthesized via modular strategies, such as:

  • Huisgen Cycloaddition : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) under conditions like CuI, sodium ascorbate, and N,N'-dimethylethylenediamine in tert-butanol/H₂O (4:1) at 65°C for 3 hours .
  • Sonogashira Coupling : Palladium-catalyzed cross-coupling of terminal alkynes with aryl/heteroaryl halides using Pd(PPh₃)₄, CuI, and N,N-diisopropylethylamine in dry DMF at 80°C for 16 hours .
    • Key Steps : Introduction of the 3,4-dihydroisoquinoline moiety via propyl linker functionalization, followed by methylation at N-1, N-3, and N-7 positions.

Q. Which purification techniques are optimal for isolating this compound?

  • Methodology : Column chromatography is the primary method, using silica gel (e.g., 230–400 mesh) with gradient elution (e.g., chloroform/methanol 9:1 to 7:3). Yields typically range from 10–55%, with purity confirmed by TLC and HPLC .
  • Critical Parameters : Solvent polarity adjustments and monitoring via UV detection (254 nm) to isolate isomers or byproducts.

Q. What spectroscopic methods are used for structural elucidation?

  • Methodology :

  • NMR : ¹H/¹³C NMR to confirm substituent positions and stereochemistry. For example, methyl groups at N-1/N-3/N-7 appear as singlets at δ ~3.2–3.5 ppm .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ with <5 ppm error) .
  • IR Spectroscopy : Peaks at ~1700 cm⁻¹ confirm carbonyl groups in the dione moiety .

Advanced Research Questions

Q. How to design experiments to evaluate adenosine receptor antagonism?

  • Methodology :

  • Radioligand Binding Assays : Use [³H]CGS 21680 for A₂A receptor affinity studies. Incubate with HEK293 cells expressing human adenosine receptors (1–100 nM compound concentration) .
  • Functional cAMP Assays : Measure inhibition of agonist-induced cAMP accumulation via ELISA. IC₅₀ values are calculated using non-linear regression (GraphPad Prism) .
    • Controls : Include reference antagonists (e.g., ZM241385 for A₂A) and assess selectivity across receptor subtypes (A₁, A₂B, A₃).

Q. How to resolve contradictions in binding affinity data across studies?

  • Methodology :

  • Statistical DOE : Apply factorial design to test variables (e.g., buffer pH, Mg²⁺ concentration) that influence receptor-ligand interactions. Use ANOVA to identify significant factors .
  • Meta-Analysis : Pool data from multiple assays (e.g., SPR, ITC) and apply weighted regression to account for experimental variability .

Q. What computational approaches predict metabolic pathways and reactive intermediates?

  • Methodology :

  • Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-31G*) to model CYP450-mediated oxidation sites. Fukui indices identify nucleophilic regions prone to epoxidation or hydroxylation .
  • Machine Learning : Train models on datasets (e.g., Metabolite™) to predict Phase I/II metabolism. Input descriptors include logP, topological surface area, and electrophilicity indices .

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